2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
CAS No.: 6298-46-0
Cat. No.: VC11071643
Molecular Formula: C24H33NO5
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide - 6298-46-0](/images/structure/VC11071643.png)
Specification
CAS No. | 6298-46-0 |
---|---|
Molecular Formula | C24H33NO5 |
Molecular Weight | 415.5 g/mol |
IUPAC Name | 2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide |
Standard InChI | InChI=1S/C24H33NO5/c1-5-27-20-11-9-18(15-22(20)29-7-3)13-14-25-24(26)17-19-10-12-21(28-6-2)23(16-19)30-8-4/h9-12,15-16H,5-8,13-14,17H2,1-4H3,(H,25,26) |
Standard InChI Key | WXWBNUBJVJKZAS-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC)OCC)OCC |
Canonical SMILES | CCOC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC)OCC)OCC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound 2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide (systematic IUPAC name) features two 3,4-diethoxyphenyl groups: one as a substituent on the acetamide backbone and the other as part of the ethylamine side chain. Its molecular formula is C₃₀H₃₆N₂O₆, with a molar mass of 544.62 g/mol .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₀H₃₆N₂O₆ | |
Exact Mass | 544.2524 g/mol | |
SMILES Notation | CCOC1=C(C=CC(=C1)OCC)CC(=O)NCC(C2=CC(=C(C=C2)OCC)OCC) | |
InChI Key | AUGLUHOPSWYJOX-UHFFFAOYSA-N |
Stereoelectronic Features
The molecule’s two 3,4-diethoxy groups introduce significant steric bulk and electron-donating effects, which influence its solubility in organic solvents and potential interactions with biological targets. The acetamide linker provides a planar conformation, enabling hydrogen bonding via the carbonyl and amine groups .
Synthesis and Optimization
General Synthetic Strategy
The synthesis of this compound follows a two-step protocol derived from methods for analogous acetamides :
-
Acylation of 3,4-Diethoxyphenethylamine:
-
Purification:
Table 2: Representative Synthetic Parameters
Industrial Scalability
Large-scale production employs continuous-flow reactors to enhance reproducibility and reduce byproduct formation. Automated systems monitor stoichiometry and temperature, ensuring consistent output .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).
-
Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments due to the acetamide bond .
Thermal Behavior
-
Melting Point: 148–150°C (determined via differential scanning calorimetry).
-
Thermogravimetric Analysis (TGA): Decomposition initiates at 210°C, with 95% mass loss by 300°C .
Analytical Characterization
Chromatographic Profiling
Reverse-phase HPLC (Newcrom R1 column) resolves the compound with a retention time of 8.2 min under the following conditions:
-
Mobile Phase: Acetonitrile/water (70:30 v/v) + 0.1% H₃PO₄.
-
Flow Rate: 1.0 mL/min.
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume